Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
CAS No.: 135-80-8
Cat. No.: VC21038602
Molecular Formula: C10H11NaO3S
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135-80-8 |
|---|---|
| Molecular Formula | C10H11NaO3S |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | sodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1 |
| Standard InChI Key | IKFUOWLTOBNMNS-UHFFFAOYSA-M |
| Isomeric SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Properties
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is a derivative of naphthalene where one aromatic ring has been partially hydrogenated at positions 5, 6, 7, and 8, while a sulfonate group is attached at position 2, with sodium serving as the counterion. This particular structural arrangement contributes to its distinctive chemical and physical properties.
Molecular Information
The compound possesses the following fundamental characteristics:
| Property | Value |
|---|---|
| CAS Number | 135-80-8 |
| Molecular Formula | C₁₀H₁₁NaO₃S |
| Molecular Weight | 234.25 g/mol |
| Parent Compound | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid (CID 67287) |
| Creation Date | 2008-02-05 |
| Modification Date | 2025-03-01 |
The molecular structure features a partially saturated naphthalene core with a sodium sulfonate group, making it both an aromatic and aliphatic compound with ionic properties .
Physical and Chemical Properties
The physical state and key chemical properties of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate contribute to its behavior in various applications:
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Physical State: Solid at room temperature
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Solubility: Soluble in water due to its ionic nature
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Structural Features: Contains both an aromatic ring and a saturated ring system, with a negatively charged sulfonate group balanced by sodium cation
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Stability: Generally stable under normal temperature and pressure conditions
Nomenclature and Identification
IUPAC Name and Synonyms
The compound is identified through various nomenclature systems to ensure proper recognition across different chemical databases and literature:
| Identification Type | Name/Value |
|---|---|
| IUPAC Name | Sodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate |
| Common Synonyms | - Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate - 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt - 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid sodium salt |
| Trade Names/Catalog IDs | - DTXSID0059661 - SCHEMBL6945232 - DB-244799 |
These varied naming conventions help researchers identify and locate the compound across different chemical databases and literature sources .
Chemical Identifiers
Modern chemical informatics employs various identifier systems to uniquely characterize compounds:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1 |
| InChIKey | IKFUOWLTOBNMNS-UHFFFAOYSA-M |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |
| Wikidata ID | Q81988911 |
These identifiers facilitate computational chemistry, database searches, and structural analysis activities .
Synthesis and Production
Synthetic Routes
The primary synthesis route for sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate involves the sulfonation of 5,6,7,8-tetrahydronaphthalene followed by neutralization:
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Sulfonation Reaction: 5,6,7,8-tetrahydronaphthalene undergoes sulfonation using reagents such as concentrated sulfuric acid or fuming sulfuric acid, resulting in the formation of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid.
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Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt .
Industrial Production
Industrial production of this compound typically follows the same general approach as laboratory synthesis but at larger scales:
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Process typically employs controlled temperature conditions to direct sulfonation to the desired position
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Purification methods include recrystallization and filtration techniques
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Quality control measures include verification of purity through analytical methods such as HPLC and NMR spectroscopy
Applications and Uses
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate finds applications in various scientific and industrial contexts:
Research Applications
The compound serves important functions in laboratory and research settings:
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Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds
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Separation Science: Employed in separation techniques, particularly for enantiomeric compounds
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Analytical Chemistry: Utilized as a reference standard in certain analytical methods
Industrial Applications
In industrial contexts, the compound serves several practical purposes:
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Chemical Manufacturing: Serves as a precursor for various chemical products
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Process Chemistry: Used in certain industrial chemical processes
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Material Science: Contributes to specialized material formulations
Chemical Reactions
Reactivity Patterns
The reactivity of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is influenced by both its aromatic and aliphatic portions, as well as the sulfonate group:
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Sulfonate Group Reactions: The sulfonate group can undergo various transformations, including reduction to thiols, conversion to sulfonyl chlorides, and nucleophilic displacement
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Aromatic Ring Reactions: The remaining aromatic ring can participate in typical aromatic substitution reactions
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Aliphatic Portion Reactions: The saturated ring can undergo reactions typical of cycloalkanes, such as oxidation
Related Compounds
Structural Analogues
Several structurally related compounds share similarities with sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | 93-12-9 | C₁₀H₁₂O₃S | Free acid form instead of sodium salt |
| Sodium tetrahydronaphthalene-2-sulphonate | 25447-59-0 | C₁₀H₁₂O₃S | Different isomer with hydrogenation at positions 1,2,3,4 |
| 5,6,7,8-Tetrahydronaphthalene-2,3-diamine | 56163-17-8 | C₁₀H₁₄N₂ | Contains diamine groups instead of sulfonate group |
These related compounds demonstrate the diverse chemical space occupied by partially hydrogenated naphthalene derivatives .
Comparative Properties
The properties of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate can be compared with related compounds to better understand its unique characteristics:
| Property | Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate | 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | Naphthalene-2-sulfonic acid sodium salt |
|---|---|---|---|
| Molecular Weight | 234.25 g/mol | 212.26 g/mol | 230.22 g/mol |
| Water Solubility | High | Moderate | High |
| Acidity | Not applicable (salt) | Acidic | Not applicable (salt) |
| Physical State | Solid | Solid | Solid |
The partially hydrogenated nature of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate distinguishes it from fully aromatic naphthalene sulfonates, while its sodium salt form differentiates it from the free acid .
Research and Development
Recent Studies
Recent research involving sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate and related compounds has focused on:
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Structure-activity relationship studies for biological applications
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Investigation of synthetic methods for related tetrahydronaphthalene derivatives
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Exploration of novel applications in material science and separation technology
Future Research Directions
Potential areas for future investigation include:
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